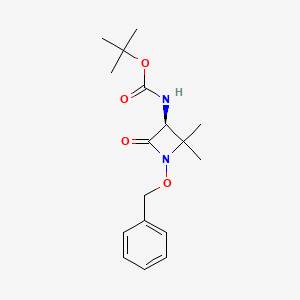

(S)-叔丁基 (1-(苄氧基)-2,2-二甲基-4-氧代氮杂环丁烷-3-基)氨基甲酸酯

描述

“(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate” is a type of carbamate compound . Carbamates are a category of organic compounds that are formally derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR and structure >N−C(=O)−O− .

Synthesis Analysis

The synthesis of carbamates involves several methods . One common method is the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis

The molecular structure of carbamates like “(S)-tert-Butyl (1-(benzyloxy)-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate” can be analyzed using various methods . Density functional theory can be used to optimize the ground-state geometry of the molecule .Chemical Reactions Analysis

Carbamates undergo various chemical reactions . For example, the reactivity of aromatic amines with CO2 is distinct from alkylamines .Physical and Chemical Properties Analysis

Carbamates have unique physical and chemical properties . For instance, while carbamic acids are unstable, many carbamate esters and salts are stable and well known . In water solutions, the carbamate anion slowly equilibrates with the ammonium NH+4 cation and the carbonate CO2−3 or bicarbonate HCO−3 anions .科学研究应用

合成和有机化学应用

关键中间体的合成:M. Chao、A. Hao 和 Hui Wang(2009)描述了一种用于合成关键碳青霉烯中间体(一种抗生素)的化合物的单步合成工艺,展示了该化合物在简化药物合成工艺中的作用 (Chao、Hao 和 Wang,2009).

Barbier 型反应:Z. R. Valiullina 等人(2018)研究了锌在与 (S)-叔丁基 (1-(苄氧基)-2,2-二甲基-4-氧代氮杂环丁烷-3-基)氨基甲酸酯衍生物的 Barbier 型反应中的用途,导致形成预期的取代产物。这突出了其在促进复杂有机反应中的用途 (Valiullina 等人,2018).

碳青霉烯的构建模块:L. Khasanova 等人(2019)使用类似的化合物开发了一种用于合成碳青霉烯的新构建模块,强调了其在创建多种药物制剂中的作用 (Khasanova 等人,2019).

非对映选择性合成:N. A. Braun 等人(1995)描述了使用相关化合物非对映选择性合成三环化合物的过程,展示了其在创建复杂分子结构中的应用 (Braun 等人,1995).

药物化学应用

抗结核活性:Urja D. Nimbalkar 等人(2018)合成了 4-(苄氧基)-N-(3-chloro-2-(取代苯基)-4-氧代氮杂环丁烷-1-基)苯甲酰胺的新衍生物,显示出有希望的体外抗结核活性,这表明 (S)-叔丁基 (1-(苄氧基)-2,2-二甲基-4-氧代氮杂环丁烷-3-基)氨基甲酸酯衍生物在结核病治疗中的潜力 (Nimbalkar 等人,2018).

可聚合抗氧化剂:姜庆盘、刘乃生和 W. Lau(1998)合成了含有受阻酚的单体抗氧化剂,其中使用了相关的氨基甲酸酯结构,突出了其在稳定聚合物免受热氧化的作用 (Pan、Liu 和 Lau,1998).

氢键分析:U. Das 等人(2016)合成了两种氨基甲酸酯衍生物(包括叔丁基氨基甲酸酯)并分析了它们的结构,研究了它们基于氢键的相互作用。这项研究强调了这些化合物在理解分子相互作用和设计新材料中的重要性 (Das 等人,2016).

不对称曼尼希反应:J. Yang、S. Pan 和 B. List(2009)对通过不对称曼尼希反应合成叔丁基氨基甲酸酯进行了研究,提供了其在合成手性氨基羰基化合物中的应用见解 (Yang、Pan 和 List,2009).

作用机制

Target of Action

Carbamates, in general, are known to interact with various enzymes or receptors .

Mode of Action

Carbamates are known to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Biochemical Pathways

For instance, the metabolic pathways for carbamate degradation are orchestrated by enzymes primarily belonging to the hydrolase and oxidoreductase class .

Pharmacokinetics

Carbamates, in general, are known for their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

Carbamates are known to have various effects on biological properties and can lead to improvement in stability and pharmacokinetic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbamates . For instance, carbamates may induce deleterious effects on both biotic (micro and macro fauna and flora) and abiotic systems . Furthermore, some carbamates are classified as endocrine disrupting chemicals .

安全和危害

未来方向

The future directions of carbamate research involve the development of new synthesis strategies . For example, new methods for the direct conversion of low-concentration CO2 into carbamates are being explored . Additionally, there is interest in harnessing the intrinsic properties of carbohydrates to develop carbohydrate-containing therapeutics .

属性

IUPAC Name |

tert-butyl N-[(3S)-2,2-dimethyl-4-oxo-1-phenylmethoxyazetidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)18-13-14(20)19(17(13,4)5)22-11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,21)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKOFWOLQDJVOL-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C(=O)N1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701127593 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102507-25-5 | |

| Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102507-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S)-2,2-dimethyl-4-oxo-1-(phenylmethoxy)-3-azetidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorobenzoyl)thiourea](/img/structure/B3074918.png)

![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B3074948.png)

![1'-methyl-5'-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazole]-5-amine](/img/structure/B3074949.png)

![4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B3074954.png)

![(2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3074959.png)

![2-[(4-Fluorobenzyl)amino]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B3074964.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B3074973.png)